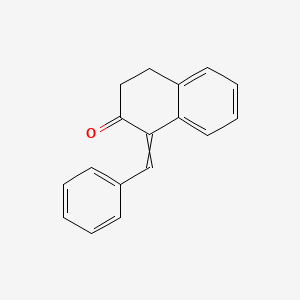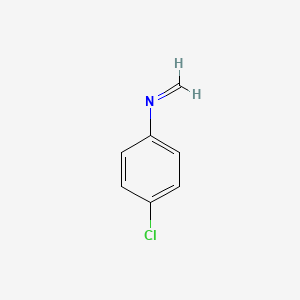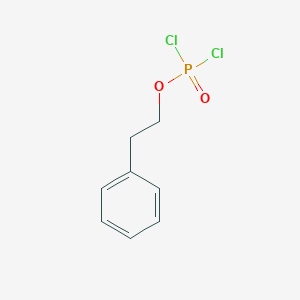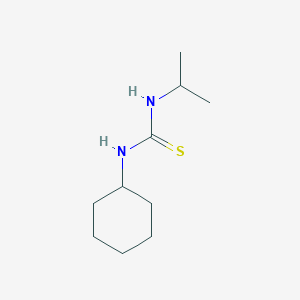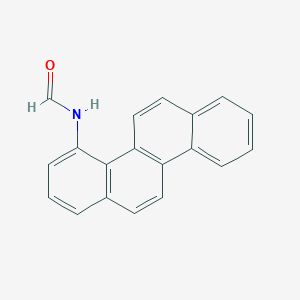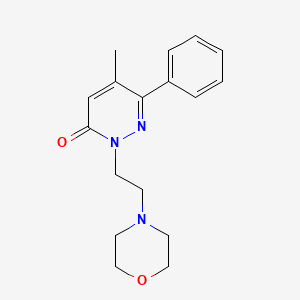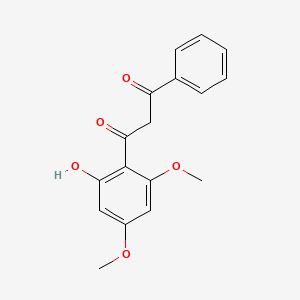![molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2](/img/structure/B14679733.png)
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .
Industrial Production Methods
Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: Thiophenethiols can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .
Scientific Research Applications
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, scents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenethiol: A simpler thiophenethiol without the cyclohexylimino and ethyl groups.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group at a different position on the thiophene ring.
2-Methyl-3-thiophenethiol: Contains a methyl group in addition to the thiol group on the thiophene ring.
Uniqueness
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .
Properties
CAS No. |
31664-91-2 |
|---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol |
InChI |
InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3 |
InChI Key |
PAGMMPQHTZYLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)S)C=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


